molecular formula C14H10ClNO B13352718 Benzenecarboximidoyl chloride, N-benzoyl- CAS No. 25250-38-8

Benzenecarboximidoyl chloride, N-benzoyl-

Cat. No.: B13352718
CAS No.: 25250-38-8
M. Wt: 243.69 g/mol
InChI Key: NGCMYFMXTMIIAZ-UHFFFAOYSA-N
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Description

N-Benzoylbenzimidoyl chloride is an organic compound with the molecular formula C14H10ClNO. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Properties

CAS No.

25250-38-8

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

N-benzoylbenzenecarboximidoyl chloride

InChI

InChI=1S/C14H10ClNO/c15-13(11-7-3-1-4-8-11)16-14(17)12-9-5-2-6-10-12/h1-10H

InChI Key

NGCMYFMXTMIIAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoylbenzimidoyl chloride can be synthesized through the reaction of benzimidazole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of N-Benzoylbenzimidoyl chloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Benzoylbenzimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzoylbenzimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoylbenzimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules .

Comparison with Similar Compounds

Biological Activity

Benzenecarboximidoyl chloride, N-benzoyl- is a compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Benzenecarboximidoyl chloride, N-benzoyl- is an acyl chloride derivative that can be synthesized from benzoyl chloride. Its structure includes a benzene ring attached to a carboximidoyl group, which contributes to its reactivity and biological activity. The compound's chemical formula is C14H12ClNC_{14}H_{12}ClN.

The biological activity of benzenecarboximidoyl chloride primarily stems from its ability to interact with various biological targets. It acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites in proteins and enzymes. This property is essential for its potential use in drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites, thereby altering metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that benzenecarboximidoyl chloride exhibits antimicrobial properties, potentially effective against various bacterial strains.

Biological Activity Data

The following table summarizes the biological activities associated with benzenecarboximidoyl chloride based on available research:

Activity Target Effect Reference
Enzyme InhibitionCyclic nucleotide phosphodiesteraseDecreased enzyme activity
AntimicrobialStaphylococcus aureusInhibition of growth
CytotoxicityCancer cell linesInduction of apoptosis

Case Studies

Several studies have investigated the biological effects of benzenecarboximidoyl chloride:

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of benzenecarboximidoyl chloride against common pathogens. Results indicated significant inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cytotoxic Effects on Cancer Cells :
    Research focused on the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated that treatment with benzenecarboximidoyl chloride led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    Investigations into the interaction between benzenecarboximidoyl chloride and cyclic nucleotide phosphodiesterase revealed that the compound acts as a competitive inhibitor. Kinetic analysis showed an increase in the KiK_i value, indicating a strong binding affinity to the enzyme's active site.

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